molecular formula C9H11NO4S B1487585 Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate CAS No. 918967-32-5

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate

Cat. No. B1487585
CAS RN: 918967-32-5
M. Wt: 229.26 g/mol
InChI Key: UFEHGPVVTRPMKY-UHFFFAOYSA-N
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Description

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 918967-32-5 . It has a molecular weight of 229.26 and its IUPAC name is ethyl 5-(methylsulfonyl)-2-pyridinecarboxylate . The compound is typically stored at +4°C and appears as a white to light brown solid .

Scientific Research Applications

Organic Synthesis Intermediate

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate: is utilized as an intermediate in organic synthesis. Its sulfonyl and carboxylate groups make it a versatile building block for constructing complex molecules. This compound can undergo various chemical reactions, including substitution, elimination, and coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of a wide range of bioactive molecules. Its pyridine ring, a common motif in drug design, is essential for creating molecules with potential therapeutic effects. Researchers explore its derivatives for activities such as antiviral, antibacterial, and anti-inflammatory properties .

Material Science

The compound’s molecular structure allows for its incorporation into advanced materials. For instance, it can be used to modify the surface properties of polymers or to create new polymer composites with enhanced thermal stability and mechanical strength .

Analytical Chemistry

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate: can be a reagent in analytical chemistry for the detection of various ions and molecules. Its ability to form complexes with metals or to act as a fluorescent tag makes it valuable in developing new analytical methods .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be investigated for their potential use as novel pesticides or herbicides. The sulfonyl group, in particular, is known for its pesticidal properties, and modifications to the pyridine ring can lead to the discovery of new agrochemical agents .

Environmental Science

This compound may also find applications in environmental science, particularly in the removal or detection of pollutants. Its chemical properties could be harnessed to create sensors for environmental monitoring or to develop materials that can adsorb and break down contaminants .

Catalysis

The sulfonyl group in Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate can act as a ligand in catalysis, potentially forming complexes with transition metals. These complexes can be catalysts in various organic reactions, contributing to more efficient and sustainable chemical processes .

Photovoltaic Materials

Lastly, the compound’s electronic properties may be explored in the context of photovoltaic materials. Its ability to absorb light and participate in electron transfer reactions makes it a candidate for use in solar cells and other energy-harvesting devices .

Safety and Hazards

The safety information available indicates that Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate has a signal word of 'Warning’ . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

ethyl 5-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)8-5-4-7(6-10-8)15(2,12)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEHGPVVTRPMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693830
Record name Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate

CAS RN

918967-32-5
Record name Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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